molecular formula C20H23NO7 B14336406 Benz(f)isoindoline, 2-ethyl-, citrate CAS No. 100447-49-2

Benz(f)isoindoline, 2-ethyl-, citrate

Cat. No.: B14336406
CAS No.: 100447-49-2
M. Wt: 389.4 g/mol
InChI Key: VJCTVQVKHVLAPD-UHFFFAOYSA-N
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Description

Benz(f)isoindoline, 2-ethyl-, citrate is a chemical compound that belongs to the isoindoline family. Isoindolines are a class of heterocyclic compounds characterized by a fused benzopyrrole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including Benz(f)isoindoline, 2-ethyl-, citrate, can be achieved through several methods. One common approach involves the use of a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another method involves the programmable enantioselective one-pot synthesis of isoindolines .

Industrial Production Methods: Industrial production of isoindoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benz(f)isoindoline, 2-ethyl-, citrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the isoindoline structure .

Common Reagents and Conditions: Common reagents used in the reactions of isoindoline derivatives include oxidizing agents, reducing agents, and nucleophiles. For example, the Fischer indole synthesis involves the use of phenylhydrazine hydrochloride and methanesulfonic acid under reflux conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield isoindolinone derivatives, while reduction reactions may produce fully reduced isoindoline compounds .

Scientific Research Applications

Benz(f)isoindoline, 2-ethyl-, citrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Isoindoline derivatives have been studied for their potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . Additionally, these compounds are used in the synthesis of various pharmaceuticals and natural products .

Mechanism of Action

The mechanism of action of Benz(f)isoindoline, 2-ethyl-, citrate involves its interaction with specific molecular targets and pathways. Isoindoline derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Benz(f)isoindoline, 2-ethyl-, citrate include other isoindoline derivatives such as isoindolinone, phthalimide, and indole . These compounds share a similar fused benzopyrrole ring system and exhibit comparable chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the citrate moiety. This unique structure may confer distinct biological and chemical properties compared to other isoindoline derivatives .

Properties

CAS No.

100447-49-2

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

2-ethyl-1,3-dihydrobenzo[f]isoindole;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C14H15N.C6H8O7/c1-2-15-9-13-7-11-5-3-4-6-12(11)8-14(13)10-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,2,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

VJCTVQVKHVLAPD-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=CC3=CC=CC=C3C=C2C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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